molecular formula C11H12O4 B13620819 methyl5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate

methyl5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate

Cat. No.: B13620819
M. Wt: 208.21 g/mol
InChI Key: GWWXNTHEVXHMFX-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is a chemical compound with the molecular formula C11H12O4 It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-2-benzopyran-1-one with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antioxidant properties, make it a subject of interest in biochemical studies.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biochemical processes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can be compared with other similar compounds, such as:

    5-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one: This compound shares a similar core structure but lacks the carboxylate ester group.

    3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: This compound has a hydroxyl group at a different position and a methyl group instead of a carboxylate ester.

The uniqueness of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 5-hydroxy-3,4-dihydro-1H-isochromene-1-carboxylate

InChI

InChI=1S/C11H12O4/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10,12H,5-6H2,1H3

InChI Key

GWWXNTHEVXHMFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(CCO1)C(=CC=C2)O

Origin of Product

United States

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